molecular formula C10H18N2O2 B2730188 tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2361636-63-5

tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B2730188
CAS No.: 2361636-63-5
M. Wt: 198.266
InChI Key: FQLACRHRFMGHJC-UHFFFAOYSA-N
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Description

Synthesis Analysis

There are several routes to synthesize this compound, including catalytic hydrogenation, Grignard reaction, and Mannich reaction. One of the most commonly used methods is the Mannich reaction, which involves the condensation of a carbonyl compound, formaldehyde, and a primary or secondary amine. The synthesis includes the reaction between tropinone, formaldehyde, and tert-butylamine.


Molecular Structure Analysis

The molecular formula of this compound is C10H18N2O2. The InChI key is FQLACRHRFMGHJC-UHFFFAOYSA-N. The SMILES representation is CC©©OC(=O)N1CC2(CC1C2)N.


Chemical Reactions Analysis

The compound can be synthesized using photochemistry to access new building blocks via [2 + 2] cycloaddition . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .

Scientific Research Applications

Synthesis of Stereoisomers

Research led by Bettina Bakonyi et al. (2013) developed a synthesis method for all four stereoisomers of a closely related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This method considerably shortens the previously known procedures for synthesizing these unnatural amino acids. Through simple adjustments in reaction conditions, researchers could selectively synthesize either cis or trans acids. Optical resolution was achieved via diastereomeric salt formation or chromatography on a chiral stationary phase. Ab initio calculations provided insight into the observed cis selectivity in the initial synthesis step (Bakonyi et al., 2013).

Constrained Peptidomimetic Synthesis

Another study by P. Mandal et al. (2005) reported an efficient synthesis of a constrained peptidomimetic 2-oxo-3-(N-9-fluorenyloxycarbonylamino)-1-azabicyclo[4.3.0]nonane-9-carboxylic acid from pyroglutamic acid. Azabicycloalkane amino acids, as mentioned in the study, serve as rigid dipeptide mimetics valuable for structure-activity studies in peptide-based drug discovery. This synthesis route provides a novel scaffold for the preparation of substituted piperidines, underscoring the utility of tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate derivatives in medicinal chemistry (Mandal et al., 2005).

Molecular Structure and Synthesis

T. Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester, from a related precursor. Characterization was performed using 1H NMR spectroscopy and high-resolution mass spectrometry, with structure determination via single-crystal X-ray diffraction analysis. The study highlights the intricate molecular structures that can be derived from this compound and its importance in developing cyclic amino acid esters (Moriguchi et al., 2014).

Application in Curtius Rearrangement

H. Lebel and Olivier Leogane (2005) demonstrated a mild and efficient one-pot Curtius rearrangement process that forms tert-butyl carbamate from a carboxylic acid. This reaction pathway is compatible with various substrates, including malonate derivatives, highlighting the flexibility and utility of this compound derivatives in synthesizing protected amino acids (Lebel & Leogane, 2005).

Properties

IUPAC Name

tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c1-9(2,3)14-8(13)12-6-10(11)4-7(12)5-10/h7H,4-6,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLACRHRFMGHJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(CC1C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2361636-63-5
Record name tert-butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate
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